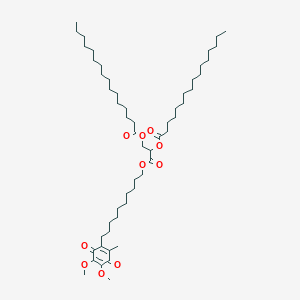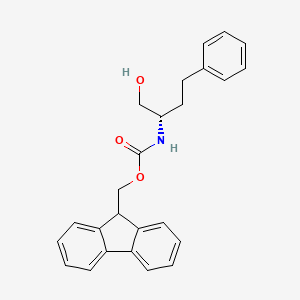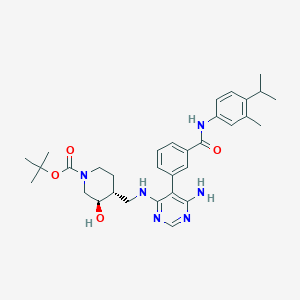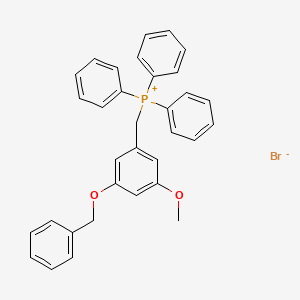
1-(4-Ethylphenyl)-2,2-dihydroxyethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Ethylphenyl)-2,2-dihydroxyethanone is an organic compound with the molecular formula C10H12O3 It is a derivative of ethanone, where the phenyl group is substituted with an ethyl group at the para position and two hydroxyl groups at the alpha carbon
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-(4-Ethylphenyl)-2,2-dihydroxyethanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 4-ethylphenol with chloroacetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride. The reaction proceeds as follows:
[ \text{4-Ethylphenol} + \text{Chloroacetyl chloride} \xrightarrow{\text{AlCl}_3} \text{1-(4-Ethylphenyl)-2-chloroethanone} ]
The resulting 1-(4-Ethylphenyl)-2-chloroethanone is then hydrolyzed under basic conditions to yield this compound:
[ \text{1-(4-Ethylphenyl)-2-chloroethanone} + \text{NaOH} \rightarrow \text{this compound} + \text{NaCl} ]
Industrial Production Methods
Industrial production of this compound typically involves large-scale Friedel-Crafts acylation followed by hydrolysis. The reaction conditions are optimized to maximize yield and purity, and the process is carried out in reactors designed for efficient mixing and heat transfer.
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-Ethylphenyl)-2,2-dihydroxyethanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation.
Major Products Formed
Oxidation: 4-Ethylbenzoic acid or 4-ethylbenzaldehyde.
Reduction: 1-(4-Ethylphenyl)-2,2-dihydroxyethanol.
Substitution: 1-(4-Ethylphenyl)-2,2-dihaloethanone.
Wissenschaftliche Forschungsanwendungen
1-(4-Ethylphenyl)-2,2-dihydroxyethanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a model compound for studying enzyme-catalyzed reactions involving hydroxyl groups.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(4-Ethylphenyl)-2,2-dihydroxyethanone involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(4-Methylphenyl)-2,2-dihydroxyethanone: Similar structure but with a methyl group instead of an ethyl group.
1-(4-Chlorophenyl)-2,2-dihydroxyethanone: Contains a chlorine atom at the para position.
1-(4-Methoxyphenyl)-2,2-dihydroxyethanone: Features a methoxy group at the para position.
Uniqueness
1-(4-Ethylphenyl)-2,2-dihydroxyethanone is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. The ethyl group may enhance lipophilicity, affecting the compound’s solubility and interaction with biological membranes.
Eigenschaften
Molekularformel |
C10H12O3 |
|---|---|
Molekulargewicht |
180.20 g/mol |
IUPAC-Name |
1-(4-ethylphenyl)-2,2-dihydroxyethanone |
InChI |
InChI=1S/C10H12O3/c1-2-7-3-5-8(6-4-7)9(11)10(12)13/h3-6,10,12-13H,2H2,1H3 |
InChI-Schlüssel |
NXKKOTOAKVTNIN-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC=C(C=C1)C(=O)C(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-(3-Iodo-1H-pyrazolo[3,4-c]pyridin-5-yl)ethanone](/img/structure/B15221950.png)

![(3AS,8aS)-1-Benzyl-3a-methyl-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indol-5-ol](/img/structure/B15221978.png)
![6-Benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine hydrochloride](/img/structure/B15221980.png)

![6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-5-one](/img/structure/B15221988.png)






